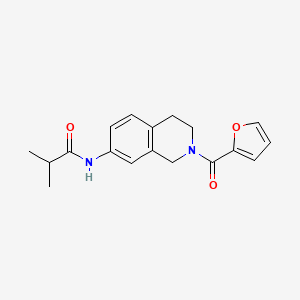

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide

Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and an isobutyramide group

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12(2)17(21)19-15-6-5-13-7-8-20(11-14(13)10-15)18(22)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWCAIRHWMAXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide typically involves the following steps:

Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.

Coupling with tetrahydroisoquinoline: The furan-2-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the intermediate.

Introduction of the isobutyramide group: The final step involves the reaction of the intermediate with isobutyryl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that includes a furan ring and a tetrahydroisoquinoline moiety. Its molecular formula is with a molecular weight of approximately 364.43 g/mol. The presence of the furan-2-carbonyl group is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Case Study : In vitro studies demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Neuroprotective Effects

This compound has also been investigated for neuroprotective effects:

- Mechanism : It may protect neuronal cells from oxidative stress and excitotoxicity by modulating neurotransmitter levels and reducing inflammation.

- Case Study : Animal models of neurodegenerative diseases showed improved cognitive function and reduced neuronal loss when treated with this compound .

Antidepressant Properties

There is emerging evidence that compounds similar to this compound may possess antidepressant properties:

- Mechanism : By modulating serotonin and norepinephrine levels in the brain, these compounds could provide relief from depressive symptoms.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in preliminary studies:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The furan ring and tetrahydroisoquinoline moiety may play a role in binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

- Furan-2-carbonyl isothiocyanate derivatives

- Furan-based thiosemicarbazides and triazoles

Uniqueness

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide is unique due to the combination of its furan ring, tetrahydroisoquinoline moiety, and isobutyramide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide is a complex organic compound with promising biological activities. Its unique structure incorporates a furan ring and a tetrahydroisoquinoline moiety, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{16}N_{2}O_{3}, with a molecular weight of 272.30 g/mol. The compound features a furan-2-carbonyl group attached to a tetrahydroisoquinoline structure, which is known for its diverse pharmacological properties.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The furan and tetrahydroisoquinoline components may facilitate binding to hydrophobic pockets in proteins or nucleic acids. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways by competing with natural substrates.

- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing signaling pathways related to neurological disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes.

Neuroprotective Effects

Studies suggest that tetrahydroisoquinoline derivatives can provide neuroprotection by enhancing levels of brain-derived neurotrophic factor (BDNF). This effect may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have demonstrated improvements in cognitive function following treatment with related compounds.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has shown that similar isoquinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cellular processes | |

| Neuroprotective | Increased BDNF levels | |

| Anticancer | Induction of apoptosis |

Case Studies

- Neuroprotection in Animal Models : A study involving rats treated with tetrahydroisoquinoline derivatives showed significant increases in BDNF levels in the hippocampus and striatum, correlating with improved cognitive performance compared to control groups .

- Antimicrobial Efficacy : In vitro studies demonstrated that compounds related to this compound exhibited potent activity against drug-resistant bacterial strains.

Q & A

Basic Research Question

- 1H NMR : Focus on characteristic signals:

- Tetrahydroisoquinoline protons: δ 2.5–4.0 ppm (multiplet for CH2 groups).

- Furan carbonyl protons: δ 6.3–7.5 ppm (doublets for furan aromatic protons).

- Isobutyramide NH: δ 8.0–8.5 ppm (broad singlet) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 436.5 for related compounds). Use HRMS to distinguish between isobaric fragments, especially for furan vs. other heterocyclic substituents .

What strategies address low solubility during purification of tetrahydroisoquinoline derivatives?

Advanced Research Question

- Solvent Selection : Replace ethyl acetate with dichloromethane (DCM)/methanol mixtures for better solubility of polar intermediates .

- Gradient Elution : Adjust silica gel column gradients (e.g., 5% → 20% methanol in DCM) to resolve closely eluting impurities.

- Crystallization : Use ethanol/water recrystallization to enhance purity, as reported for structurally similar compounds .

How can computational modeling predict the bioactivity of this compound?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., orexin receptors). Prioritize the tetrahydroisoquinoline core for hydrogen bonding and the furan carbonyl for hydrophobic interactions .

- QSAR Analysis : Train models using descriptors like logP (predicted ~2.5) and polar surface area (~90 Ų) to correlate substituent effects with activity. Validate with in vitro assays .

Why do analogous compounds show contradictory receptor binding affinities?

Advanced Research Question

- Substituent Effects : Compare compounds with methoxy (e.g., 6-methoxy) vs. alkoxy (e.g., 7-butoxy) groups. Methoxy groups at position 6 enhance orexin receptor selectivity (Ki < 50 nM), while bulkier alkoxy groups reduce potency due to steric hindrance .

- Experimental Validation : Perform radioligand displacement assays with [³H]-orexin-A to resolve discrepancies in binding data .

How to validate purity and stability under storage conditions?

Basic Research Question

- HPLC : Use a C18 column with UV detection at 254 nm. A single peak with >95% area indicates purity.

- Stability Testing : Store at –20°C in anhydrous DMSO. Monitor degradation via LC-MS every 3 months; hydrolytic cleavage of the amide bond is a key degradation pathway .

What synthetic modifications improve metabolic stability?

Advanced Research Question

- Cytochrome P450 Resistance : Replace the furan ring with a thiophene (lower oxidation potential) or introduce electron-withdrawing groups (e.g., CF3) at position 2 of the tetrahydroisoquinoline .

- In Vitro Assays : Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS over 60 minutes .

How to interpret conflicting spectral data for regioisomers?

Advanced Research Question

- 2D NMR : Use HSQC and HMBC to assign carbonyl (δ 170–175 ppm) and adjacent CH2 groups. For example, HMBC correlations between the furan carbonyl and tetrahydroisoquinoline NH confirm regiochemistry .

- X-ray Crystallography : Resolve ambiguous NOE signals by determining crystal structures, as done for related quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.